Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is a heterocyclic organic compound that belongs to the oxadiazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is known for its potential applications in medicinal chemistry and material science due to its unique structural properties.
The compound can be synthesized through various chemical methods, typically involving the reaction of hydrazine derivatives with carboxylic acids or their derivatives. It is classified under the Chemical Abstracts Service registry with the number 823-508-1 and has been documented in several chemical databases and literature sources, including ChemicalBook and DrugBank .
The synthesis of ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate can be achieved through several methods:
The technical details of these synthesis methods often include specific molar ratios of reactants, temperatures maintained during reactions, and purification steps such as recrystallization or chromatography to isolate the desired product.
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate features a five-membered ring structure with two nitrogen atoms located at positions 1 and 2 and one oxygen atom at position 5. The carboxylate group is attached at position 3 of the oxadiazole ring.
The molecular structure can be represented using various chemical notation systems such as SMILES and InChI for computational chemistry applications.
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate can participate in several chemical reactions:
These reactions typically require specific conditions such as temperature control, choice of solvent, and sometimes catalysts to facilitate the reaction pathways effectively.
The mechanism of action for ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate primarily involves its interaction with biological systems at a molecular level. The oxadiazole moiety may influence biological activity through:
While detailed data on its mechanism of action remain sparse, ongoing research aims to elucidate these pathways further.
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate is typically characterized by:
The chemical properties include:
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate has potential applications in various fields:
Research continues to explore these applications further as new synthetic methods are developed and biological activities are characterized more comprehensively.
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized. The breakthrough emerged in the 1960s with Oxolamine, a 1,2,4-oxadiazole-containing drug approved as a cough suppressant. This milestone catalyzed intense research into the heterocycle's bioactivity, leading to multiple FDA-approved drugs over subsequent decades. Notably, Prenoxdiazine (antitussive), Butalamine (vasodilator), Fasiplon (anxiolytic), Pleconaril (antiviral), Ataluren (treatment for Duchenne muscular dystrophy), and Proxazole (gastrointestinal agent) all feature the 1,2,4-oxadiazole pharmacophore. The heterocycle's unique occurrence in natural products—exemplified by cytotoxic marine alkaloids Phidianidine A/B and neurotransmitter analog Quisqualic acid—further validated its biological relevance. By 2020, scientific publications on 1,2,4-oxadiazoles had doubled compared to 2005, reflecting its entrenched role in drug discovery [2] [7].
Table 1: Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic agent (antitussive) |
1980-2010 | Prenoxdiazine, Butalamine, Fasiplon approvals | Expansion into CNS/vascular therapeutics |
2011 | Isolation of Phidianidine A/B | Natural product validation of bioactivity |
2020 | 6+ approved drugs | Diverse applications across disease states |
1,2,4-Oxadiazoles serve as privileged bioisosteres for ester and amide functionalities, addressing critical instability issues in drug design. The ring’s -N-O-C= linkage mimics carbonyl geometry while conferring enhanced metabolic resistance against esterases and amidases. This bioisosterism arises from three key properties:
This equivalence is exemplified in Ataluren, where the oxadiazole ring replaces a protease-vulnerable amide bond, enabling oral bioavailability in Duchenne muscular dystrophy therapy [2].
Table 2: Bioisosteric Advantages Over Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Therapeutic Impact |
---|---|---|---|
Metabolic stability | Low (hydrolysis) | High | Extended half-life |
H-bonding capability | Acceptor (C=O) | Acceptor (N,O)/Donor (OH) | Enhanced target engagement |
Conformational rigidity | Variable | High | Improved selectivity |
Ethyl 5-hydroxy-1,2,4-oxadiazole-3-carboxylate (CAS 42526-30-7) has emerged as a versatile molecular scaffold due to its balanced physicochemical profile and synthetic accessibility. Its structure combines two hydrogen-bonding pharmacophores: a C3-carboxylate ester and a C5-hydroxy group. Key characteristics include:
The C5-hydroxy group differentiates it from conventional 3,5-disubstituted oxadiazoles, enabling unique interactions:
Recent applications exploit its role as a precursor to fused heterocycles and its direct incorporation into anticancer/antimicrobial agents. For example, thiazolyl-oxadiazole hybrids (e.g., compound 7f) show GI₅₀ values <100 nM against MCF-7 breast cancer cells [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0